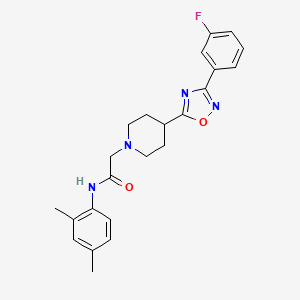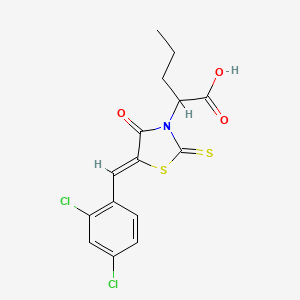![molecular formula C14H12FN5OS2 B2375964 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide CAS No. 886927-08-8](/img/structure/B2375964.png)
2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide” is a complex organic molecule that contains several functional groups and structural motifs common in medicinal chemistry . These include a thiophene ring, a 1,2,4-triazole ring, an amine group, a sulfanyl group, and a fluorophenyl group. Compounds containing these motifs often exhibit a wide range of biological activities .
Chemical Reactions Analysis
This compound, like other organic molecules, could undergo a variety of chemical reactions depending on the conditions. The presence of the amino group, the sulfanyl group, and the fluorophenyl group could potentially make it reactive towards electrophiles .
Scientific Research Applications
Medicinal Chemistry
Thiophene and its substituted derivatives, including the compound , are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties .
Anti-Inflammatory Drugs
These compounds have been found to have significant anti-inflammatory properties . They can be used in the development of drugs to treat conditions caused by inflammation .
Anti-Psychotic Drugs
Thiophene derivatives have also been used in the development of anti-psychotic drugs . These drugs are used to treat conditions like schizophrenia and bipolar disorder .
Anti-Arrhythmic Drugs
These compounds have been used in the development of anti-arrhythmic drugs . These drugs are used to treat irregular heartbeats .
Anti-Anxiety Drugs
Thiophene derivatives have been used in the development of anti-anxiety drugs . These drugs are used to treat conditions like generalized anxiety disorder and panic disorder .
Anti-Fungal Drugs
These compounds have been found to have significant anti-fungal properties . They can be used in the development of drugs to treat fungal infections .
Antioxidants
Thiophene derivatives have been found to have significant antioxidant properties . They can be used in the development of drugs to treat conditions caused by oxidative stress .
Estrogen Receptor Modulating Drugs
These compounds have been used in the development of drugs that modulate the estrogen receptor . These drugs are used to treat conditions like breast cancer .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit5-lipoxygenase (5-LOX) , an enzyme that plays a crucial role in the biosynthesis of leukotrienes, bioactive lipids that contribute to inflammatory responses .
Mode of Action
The compound’s phenyl, 1,3,4-thiadiazole, and benzothiophene cores may interact with a number of lipophilic amino acids , which could influence the activity of the enzyme.
Biochemical Pathways
The compound may affect the leukotriene biosynthesis pathway by inhibiting the 5-LOX enzyme . This could lead to a decrease in the production of leukotrienes, which are involved in inflammatory responses. The downstream effects could include a reduction in inflammation and associated symptoms.
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its potential inhibition of the 5-LOX enzyme . By reducing the production of leukotrienes, the compound could potentially alleviate inflammation and associated symptoms.
Future Directions
properties
IUPAC Name |
2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5OS2/c15-9-4-1-2-5-10(9)17-12(21)8-23-14-19-18-13(20(14)16)11-6-3-7-22-11/h1-7H,8,16H2,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONLCTDADGEGMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]quinoline-2-carboxamide](/img/structure/B2375881.png)
![Ethyl 4-(2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2375882.png)

![N-(4-ethoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2375886.png)
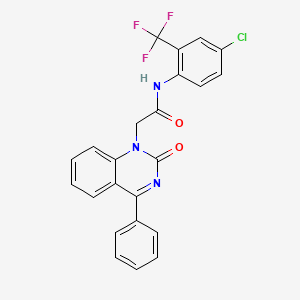
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea](/img/structure/B2375890.png)
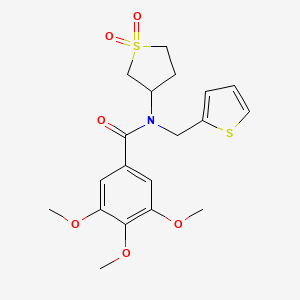
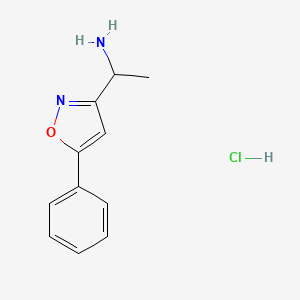
![(E)-2-(6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)-N-((tetrahydrofuran-2-yl)methyl)hydrazinecarbothioamide](/img/structure/B2375895.png)
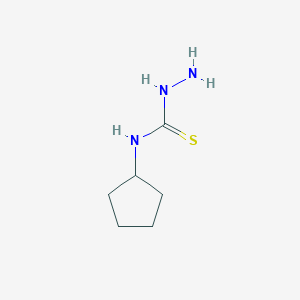
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2375898.png)
![tert-butyl N-(9-azabicyclo[5.3.1]undecan-11-yl)carbamate;oxalic acid](/img/structure/B2375900.png)
